molecular formula C8H8BrN5O3 B2979180 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide CAS No. 331235-35-9

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

Cat. No.: B2979180
CAS No.: 331235-35-9
M. Wt: 302.088
InChI Key: PHZMMHBMKMIKGO-UHFFFAOYSA-N
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Description

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide is a chemical compound with the molecular formula C9H8BrN5O3 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide typically involves the bromination of 3-methylxanthine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with nucleic acid synthesis or protein function, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
  • 2-(3-Methyl-2,6-dioxopurin-7-yl)acetamide
  • 2-(8-Bromo-7-pentyl-2,6-dioxopurin-1-yl)acetamide

Uniqueness

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMMHBMKMIKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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